2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Acetamide Formation: The chlorinated indole is reacted with 2-methoxybenzylamine in the presence of an acylating agent like acetic anhydride to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorine and methoxybenzyl groups can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Lacks the chlorine atom, which may affect its biological activity.
2-(4-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxybenzyl)acetamide: Has a hydroxy group instead of a methoxy group, potentially affecting its solubility and biological activity.
Uniqueness
The presence of the chlorine atom at the 4-position of the indole ring and the methoxybenzyl group makes 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide unique
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17-8-3-2-5-13(17)11-20-18(22)12-21-10-9-14-15(19)6-4-7-16(14)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
ZOLUOEPNQGMWAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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